Product packaging for Dunnione(Cat. No.:CAS No. 87402-65-1)

Dunnione

Cat. No.: B7823652
CAS No.: 87402-65-1
M. Wt: 242.27 g/mol
InChI Key: WGENOABUKBFVAA-UHFFFAOYSA-N
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Description

Dunnione is a natural ortho-quinone compound isolated from the plant Streptocarpus dunnii . It serves as a potent substrate for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) . The research value of this compound lies in its unique mechanism of action; upon enzymatic reduction by NQO1, it initiates a redox cycling process . This process can deplete intracellular NAD+ pools and subsequently augment cellular levels of Nicotinamide Adenine Dinucleotide (NAD+), a crucial cofactor in cellular energy metabolism and signaling . Studies have shown that this NAD+-augmenting effect can improve age-related hearing impairment and ameliorate psoriasis-like dermatitis in murine models, highlighting its potential in metabolic and inflammatory disease research . Furthermore, this compound and its derivatives have demonstrated biological activity in other areas. It exhibits a broad spectrum of antifungal activity , and its derivatives have been explored for their antiplasmodial properties, showing potential as substrates for quinone reductase 2 (NQO2) in investigations against malaria . Its role as a model compound for studying NQO1-targeted therapies and its use in enhancing the bioavailability of drug formulations via self-microemulsifying drug delivery systems (SMEDDS) make it a versatile tool for pharmacological and drug delivery research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3 B7823652 Dunnione CAS No. 87402-65-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3-trimethyl-2H-benzo[g][1]benzofuran-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-8-15(2,3)11-13(17)12(16)9-6-4-5-7-10(9)14(11)18-8/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGENOABUKBFVAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(O1)C3=CC=CC=C3C(=O)C2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955029
Record name 2,3,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione
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Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

521-49-3, 33404-57-8, 87402-65-1
Record name 2,3-Dihydro-2,3,3-trimethylnaphtho[1,2-b]furan-4,5-dione
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Record name Dunnione
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Record name Dunnione
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Record name dl-Dunnione
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Record name 2,3,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione
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Record name 2,3-dihydro-2,3,3-trimethylnaphtho[1,2-b]furan-4,5-dione
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Record name Dunnione, (±)-
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Origin and Isolation of Dunnione

Natural Occurrence and Botanical Sources of Dunnione (B1670988)

This compound is a natural product found in several plant species, predominantly within the family Gesneriaceae. medchemexpress.com

Streptocarpus dunnii Mast, a species belonging to the family Gesneriaceae, is recognized as a primary botanical source of this compound. medchemexpress.commedchemexpress.com This plant, native to South Africa, is an acaulescent, unifoliate, and monocarpic species known for producing unique naphthoquinones. researchgate.net this compound has been isolated from the leaves and in vitro cultures of Streptocarpus dunnii. medchemexpress.comresearchgate.netacs.orgmdpi.com Studies on Streptocarpus dunnii have also led to the isolation of hydroxylated furanonaphthoquinones, including this compound derivatives. researchgate.netacs.orgebi.ac.uk

Beyond Streptocarpus dunnii, this compound and its derivatives have been identified in other plant genera. It has been found in species within the genus Chirita, with this compound first isolated from Chirita heterophyla. smolecule.com this compound has also been isolated from the leaves of Calceolaria integrifolia, a plant often used in horticulture, marking its occurrence outside the Gesneriaceae family in the Scrophulariaceae family. capes.gov.brresearchgate.netresearchgate.net Furthermore, naphthoquinones, including this compound derivatives, have been isolated from species of the genus Sinningia, such as Sinningia canescens and Sinningia reitzii. researchgate.netresearchgate.netscielo.br

Here is a table summarizing some botanical sources of this compound:

GenusSpeciesFamilySource Material
StreptocarpusdunniiGesneriaceaeLeaves, in vitro cultures medchemexpress.comresearchgate.netacs.orgmdpi.com
ChiritaheterophylaGesneriaceaePlant smolecule.com
CalceolariaintegrifoliaScrophulariaceaeLeaves capes.gov.brresearchgate.net
SinningiacanescensGesneriaceaeTubers researchgate.net
SinningiareitziiGesneriaceaeTubers researchgate.netscielo.br
DidymocarpuspedicellataGesneriaceaeLeaves medchemexpress.comresearchgate.netmedchemexpress.com
MimulusluteusPhrymaceaePlant nih.gov

Methodologies for this compound Isolation and Characterization

The isolation and characterization of this compound from plant sources involve a series of chemical techniques aimed at separating the compound from complex mixtures and determining its structure.

Chromatographic methods are essential for the purification of this compound from crude plant extracts. Various techniques, including column chromatography, are employed to separate this compound from other plant constituents based on differences in their physical and chemical properties. smolecule.comsemanticscholar.orgacs.org Preparative thin-layer chromatography (prep TLC) is also utilized for the purification of compounds, including naphthoquinones. acs.org Flash chromatography is another technique used in the isolation process. acs.org

Spectroscopic techniques are crucial for the structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments, is widely used to determine the arrangement of atoms within the this compound molecule. researchgate.netscielo.brscielo.brscite.aiscielo.bracs.org Mass spectrometry (MS), such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), provides information about the molecular weight and fragmentation pattern of this compound, aiding in confirming its elemental composition. researchgate.netscielo.brnih.govacs.orgacs.org Infrared (IR) spectroscopy is used to identify key functional groups present in the this compound structure, such as carbonyl groups. scielo.bracs.org Ultraviolet (UV) spectroscopy can also provide structural information based on the compound's absorption of UV light. acs.org Comparison of spectroscopic data with literature values is a common practice for identifying known compounds like this compound. researchgate.net

Determining the absolute configuration of chiral molecules like this compound is important for understanding their specific stereochemistry. Low-temperature X-ray crystallography of this compound derivatives, such as its p-bromophenylhydrazone, has been used to assign its absolute configuration. These studies have established that the d-enantiomer of this compound has the (2R) configuration. researchgate.netpublish.csiro.auresearchgate.netpublish.csiro.au Optical rotation measurements and comparison with calculated values using techniques like Density Functional Theory (DFT) have also been employed to determine the absolute configuration of this compound and its derivatives. scielo.br

Biosynthesis and Metabolic Pathways of Dunnione

Precursor Compounds and Enzymatic Transformations in Dunnione (B1670988) Biosynthesis

Studies using Streptocarpus dunnii cell cultures have indicated that the naphthoquinones, including this compound, are biosynthesized via specific intermediates. rsc.orgrsc.org One key precursor identified is 4-(2-carboxyphenyl)-4-oxobutanoic acid. rsc.org This compound is involved in the formation of lawsone (2-hydroxy-1,4-naphthoquinone) and its derivatives, which serve as intermediates in the biosynthesis of this compound and other related naphthoquinones and anthraquinones in S. dunnii. rsc.orgrsc.org

The proposed biosynthetic pathway involves the conversion of 4-(2-carboxyphenyl)-4-oxobutanoic acid to lawsone. rsc.org Lawsone then undergoes further modifications, including prenylation and a Claisen-type rearrangement, to yield this compound and other prenylated naphthoquinones. rsc.org Feeding experiments with labeled lawsone 2-prenyl ether have supported its role as an intermediate, leading to the production of a rearrangement product that is a precursor to this compound. rsc.org

The biosynthesis of plant 1,4-naphthoquinones, including this compound, is understood to occur via several distinct metabolic routes across different plant species, representing a case of convergent evolution. nih.govresearchgate.netoup.com While the specific enzymes involved in each step of this compound biosynthesis in S. dunnii are not exhaustively characterized in the provided texts, the process is known to involve enzymatic catalysis, as is typical for metabolic pathways. opentextbc.canih.govnih.govmdpi.commit.edu The transformation of precursor molecules into this compound is facilitated by specific enzymes that catalyze reactions such as prenylation and rearrangements. rsc.org

Based on research findings, a simplified representation of the key intermediates in the biosynthesis of this compound in Streptocarpus dunnii cell cultures is presented below:

CompoundRole in Biosynthesis
4-(2-Carboxyphenyl)-4-oxobutanoic acidPrecursor
Lawsone (2-hydroxy-1,4-naphthoquinone)Intermediate
Lawsone 2-prenyl etherIntermediate
Claisen-type rearrangement productIntermediate
This compoundFinal Product

Note: This table is based on the intermediates identified in the biosynthesis of naphthoquinones in Streptocarpus dunnii cell cultures. rsc.orgrsc.org

Regulatory Mechanisms Governing this compound Synthesis in Biological Systems

The regulation of secondary metabolite biosynthesis in plants, including naphthoquinones like this compound, is a complex process influenced by various factors. While specific regulatory mechanisms for this compound synthesis in Streptocarpus dunnii are not detailed in the provided search results, general principles of plant metabolic regulation apply. mdpi.com

Plant secondary metabolism pathways are often under transcriptional control, involving various regulatory genes, including transcription factors. mdpi.comfrontiersin.orgnih.gov These transcription factors can activate or repress the expression of genes encoding the enzymes involved in the biosynthetic pathway. mdpi.comfrontiersin.orgnih.gov Environmental factors and developmental cues can also influence the production of specialized metabolites. mdpi.comnih.gov

Furthermore, the accumulation and deployment of naphthoquinones in plants can involve specific mechanisms. For instance, Streptocarpus dunnii plantlets have been shown to excrete naphtho- and anthraquinones from their roots and glandular trichomes on leaf bases, suggesting regulated synthesis and transport processes. nih.govoup.com This controlled release indicates a level of regulation beyond just the enzymatic steps of synthesis.

Research on other plant naphthoquinones suggests that metabolic flux through precursor pathways, such as the phylloquinone pathway, can influence naphthoquinone production. researchgate.netoup.com This implies potential regulatory links between primary and specialized metabolism. While direct evidence for such links specifically for this compound is not provided, it is a common theme in plant secondary metabolism regulation.

The precise regulatory network controlling the expression of genes encoding the enzymes responsible for this compound biosynthesis in Streptocarpus dunnii requires further investigation. However, it is likely to involve a combination of transcriptional regulation, environmental responses, and potentially feedback mechanisms related to the accumulation or utilization of the compound.

Synthetic Methodologies and Derivative Development of Dunnione

Chemical Synthesis Approaches for (±)-Dunnione

Chemical synthesis provides a route to access (±)-dunnione, the racemic mixture of dunnione (B1670988). Several methods have been developed, often involving the manipulation of naphthalene (B1677914) or naphthoquinone precursors. One approach involves the oxidation of suitable naphthalene derivatives using reagents such as potassium permanganate (B83412) or chromium trioxide, followed by isolation and purification, often through column chromatography. smolecule.com

Another synthetic route to racemic this compound has been described starting from 2-(3,3-dimethylallyloxy)-1,4-naphthoquinone. A Claisen rearrangement of this precursor yields two products. One of these products is identified as isodunniol, while the other, upon treatment with sulfuric acid, is converted into a compound that corresponds to the racemic modification of natural this compound. publish.csiro.au This indicates that isodunniol is 2-hydroxy-3-(1,2-dimethylallyl)-1,4-naphthoquinone, and this compound is characterized as ααβ-trimethyl-dihydrofurano-1,2-naphthoquinone. publish.csiro.au

Efficient divergent syntheses of both streptocarpone and racemic α-dunnione from lawsone have also been reported. researchgate.netcapes.gov.br A key step in these syntheses involves a one-pot, formal [3+2] cyclization to form a furanonaphthoquinone, which serves as a common intermediate. researchgate.netcapes.gov.br

Synthesis of this compound Analogues and Modified Derivatives

The synthesis of this compound analogues and modified derivatives is an active area of research, aiming to explore structure-activity relationships and potentially enhance biological properties. These syntheses often involve modifications to the core naphthoquinone structure or the attached furan (B31954) ring.

Various this compound derivatives have been synthesized and evaluated for their biological activities. For instance, this compound derivatives (DUNs) have been synthesized and characterized by techniques such as NMR and mass spectrometry, demonstrating high purity (typically >95%). nih.govird.fr

Research indicates that the presence of specific functional groups, such as a methyl group on the C ring and a methoxy (B1213986) group on the A ring, can favor the biological activity of this compound analogues as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov

Synthetic methodologies have been developed to access a range of related naphthoquinone derivatives. For example, efficient one-pot syntheses of fluorescent hydroxyl naphthalene-1,4-dione derivatives have been reported using a three-component reaction involving 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and heterocyclic or carbocyclic amines. researchgate.net Another method describes the synthesis of 13-aryl-5H-dibenzo[b,i]xanthene-5,7,12,14(13H)-tetraone derivatives from 2-hydroxynaphthalene-1,4-dione and aldehydes. researchgate.net

Efficient reactions utilizing propargyl carbonates through Claisen rearrangement have been employed to synthesize furanonaphthoquinones, which are structurally related to this compound. researchgate.net This method exhibits good functional group tolerance and provides furanonaphthoquinones in moderate to good yields. researchgate.net

Studies have also explored the synthesis of 3,3′-(arylmethylene)bis(2-hydroxynaphthalene-1,4-dione) derivatives from 2-hydroxynaphthalene-1,4-dione and aromatic aldehydes. researchgate.net Additionally, a protocol for the synthesis of 3-phenylnaphtho[2,3-b]furan-4,9-diones by a domino reaction of α-bromonitroalkenes to 2-hydroxynaphthalene-1,4-dione has been developed. researchgate.net

Specific this compound derivatives, such as 3,3-DINOR-dunnione and 3,3-DINOR-dehydrothis compound, have been identified as potent inhibitors of SUMOylation. researchgate.net

Chemoenzymatic Synthesis Strategies for this compound and its Analogues

Chemoenzymatic synthesis combines the power of chemical transformations with the selectivity and efficiency of enzymatic catalysis. This approach offers potential advantages for the synthesis of complex molecules like this compound and its analogues, including milder reaction conditions and improved stereoselectivity.

While specific detailed examples of chemoenzymatic synthesis applied directly to this compound were not extensively found in the search results, the broader field of chemoenzymatic synthesis of natural products and their analogues is well-established and rapidly evolving. monash.edumdpi.com This approach leverages enzymes to access diverse chemical space and produce key building blocks. nih.gov Biocatalytic cascades can be utilized for the de novo synthesis of complex molecules. nih.gov

The integration of biocatalysis with process chemistry is paving the way for more efficient and cost-effective manufacturing strategies for pharmaceuticals and other valuable compounds. mdpi.com Enzymes can overcome limitations associated with traditional synthetic methods, particularly for natural products isolated in small quantities or difficult to access chemically. monash.edu The use of enzymes can lead to more step-economic synthetic approaches, avoiding wasteful protection/deprotection steps. monash.edu

Research in chemoenzymatic synthesis includes the development of modular approaches for synthesizing natural products and their analogues. nih.gov For instance, a three-stage chemoenzymatic synthesis has been reported for the cyclopiane family of diterpenoid natural products, involving engineered microorganisms and late-stage enzymatic functionalization. nih.gov This highlights the potential for applying similar strategies to the synthesis of this compound and its derivatives.

Chemoenzymatic methods are being explored for the synthesis of various complex molecules, including nucleoside analogues and terpenoids, demonstrating their versatility and potential for accessing diverse chemical structures. nih.govnih.gov The use of enzymes for site- and chemoselective oxidations has also been demonstrated in the chemoenzymatic synthesis of other natural products. researchgate.net

The development of chemoenzymatic routes for this compound and its analogues could offer greener and more efficient pathways compared to purely chemical syntheses, potentially enabling scalable production and access to novel derivatives.

Molecular Mechanisms of Action of Dunnione and Its Derivatives

Interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1)

Dunnione (B1670988) functions as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), a ubiquitous flavoenzyme that plays a critical role in the detoxification of quinones through a two-electron reduction process. mdpi.comresearchgate.netresearchgate.netisciii.es This interaction is a cornerstone of this compound's mechanism of action. nih.govmdpi.com

NQO1-mediated Redox Cycling and Reactive Oxygen Species (ROS) Generation by this compound

While NQO1 typically facilitates the safe reduction of quinones to stable hydroquinones, preventing the generation of reactive oxygen species (ROS), this compound, as an ortho-quinone, can engage in a futile redox cycle mediated by NQO1. smolecule.comisciii.esresearchgate.netpnas.org In this cycle, NQO1 reduces this compound to an unstable hydroquinone (B1673460). smolecule.com This hydroquinone can then rapidly auto-oxidize in the presence of oxygen, regenerating the parent this compound molecule and simultaneously producing superoxide (B77818) radicals, a type of ROS. smolecule.compnas.org This leads to an increase in intracellular oxidative stress, particularly in cells exhibiting elevated NQO1 levels. smolecule.comnih.govresearchgate.net The generation of ROS through this NQO1-dependent futile cycling is considered a significant factor contributing to the cytotoxic effects of this compound, especially in cancer cells. smolecule.comnih.govresearchgate.net

The key reactions involved in the NQO1-mediated redox cycling of this compound are summarized below:

ReactionEnzyme/ProcessProducts
This compound + NAD(P)H → Hydroquinone + NAD(P)+NQO1Hydroquinone, NAD(P)+
Hydroquinone + O₂ → this compound + SuperoxideAuto-oxidationThis compound, Superoxide (ROS)

This cyclical process underscores how this compound can subvert the protective function of NQO1 to induce oxidative stress. smolecule.comnih.gov

Modulation of Cellular NAD+/NADH Ratio via NQO1 Activity

This compound's action as an NQO1 substrate has a notable impact on the cellular balance of NAD+ and NADH. nih.govmdpi.comresearchgate.net NQO1 utilizes NADH or NADPH as electron donors to reduce quinones, and in doing so, it oxidizes NADH to NAD+. mdpi.comdovepress.com As a potent substrate, this compound accelerates this oxidation process, leading to a significant increase in the intracellular NAD+/NADH ratio. mdpi.comresearchgate.netresearchgate.net This shift in the NAD+ pool is critical as NAD+ is a vital cofactor for numerous enzymes involved in energy metabolism and maintaining cellular homeostasis, including sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs). nih.govmdpi.comnih.gov Studies have demonstrated that this compound treatment effectively increases the NAD+/NADH ratio in various cellular and tissue contexts. mdpi.comresearchgate.netresearchgate.netresearchgate.net

Experimental data illustrating the effect of this compound on the NAD+/NADH ratio:

TreatmentThis compound ConcentrationIncubation TimeCellular NAD+/NADH Ratio (Relative Change)Reference
HeLa cells0.2 µM2 hoursIncreased researchgate.net
HeLa cells0.5 µM2 hoursSignificantly Increased researchgate.net
Tumor-bearing miceNot specifiedNot specifiedRestored (increased from reduced levels) mdpi.com
Cisplatin-treatedNot specifiedNot specifiedIncreased researchgate.nettbzmed.ac.ir
mice kidneys
Cisplatin-treatedNot specifiedNot specifiedIncreased researchgate.net
mice intestine

This augmentation of the NAD+/NADH ratio by this compound serves as a crucial link between its enzymatic interaction with NQO1 and its subsequent influence on downstream signaling pathways. nih.govmdpi.com

Modulation of Cellular Signaling Pathways

The alterations in the cellular NAD+/NADH ratio and the generation of ROS induced by this compound lead to the modulation of several important cellular signaling pathways. nih.govmdpi.com

Regulation of Poly(ADP-ribose) polymerase-1 (PARP-1) Activity by this compound

Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme activated by DNA damage, consuming NAD+ to synthesize poly(ADP-ribose) chains. mdpi.comnih.gov Excessive activation of PARP-1 can lead to a significant depletion of cellular NAD+. nih.govnih.gov Research indicates that this compound can regulate PARP-1 activity. Studies have shown that this compound treatment can counteract the increase in PARP-1 activation observed in conditions like cisplatin-induced tissue damage. nih.govresearchgate.netnih.gov This effect is attributed to this compound's ability to elevate NAD+ levels via NQO1 activation, thereby mitigating the NAD+ depletion that would otherwise fuel excessive PARP-1 activity. nih.govnih.gov

Observed effects of this compound on PARP-1 activity in various models:

Condition StimulatedThis compound TreatmentEffect on PARP-1 ActivityReference
Cisplatin-induced ototoxicityYesRegulation/Prevention nih.gov
Cisplatin-induced intestinalYesModulation/Prevention nih.gov
damage
Adriamycin-induced cardiacYesSignificantly inhibited researchgate.net
dysfunction(in WT mice)

The modulation of PARP-1 activity by this compound contributes to the maintenance of NAD+ homeostasis, which is vital for various cellular functions and survival. nih.govnih.gov

Activation of Sirtuin 1 (SIRT1) by this compound

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a pivotal role in regulating diverse cellular processes, including gene expression, cellular metabolism, and responses to stress, through the deacetylation of various protein substrates. mdpi.comnih.govmdpi.com The enzymatic activity of SIRT1 is directly dependent on the availability of NAD+. mdpi.com By increasing the intracellular NAD+/NADH ratio through its interaction with NQO1, this compound effectively enhances SIRT1 activity. nih.govmdpi.comresearchgate.netnih.gov This activation of SIRT1 is a key downstream consequence of this compound's action and is implicated in its protective and beneficial effects observed in various disease models. nih.govmdpi.comnih.govresearchgate.net

Experimental evidence for this compound's effect on SIRT1 activity:

Condition StimulatedThis compound TreatmentEffect on SIRT1 ActivityReference
Cisplatin-induced ototoxicityYesRegulation/Prevention nih.gov
Cisplatin-induced intestinalYesModulation/Prevention nih.gov
damage
Imiquimod-induced psoriasis-YesRestored/Increased nih.govnih.govresearchgate.net
like dermatitis
Tumor-bearing miceYesRestored/Increased mdpi.comresearchgate.net
Adriamycin-induced cardiacYesRecovered/Increased researchgate.netresearchgate.net
dysfunction

The activation of SIRT1 by this compound is a significant mechanism underlying its anti-inflammatory and protective actions. nih.govmdpi.comresearchgate.net

Downstream Effects on NF-κB and STAT3 Signaling Cascades

The modulation of cellular NAD+ levels and the subsequent activation of SIRT1 by this compound exert considerable influence on key inflammatory signaling pathways, notably NF-κB and STAT3. nih.govmdpi.com

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in orchestrating inflammatory and immune responses by regulating the expression of numerous target genes. nih.govmdpi.com SIRT1 can inhibit NF-κB activity by deacetylating its p65 subunit. nih.govdovepress.com By increasing NAD+ levels and activating SIRT1, this compound promotes the deacetylation and subsequent inhibition of NF-κB signaling. nih.govmdpi.comdovepress.comresearchgate.net This inhibitory effect on NF-κB contributes to the observed anti-inflammatory effects of this compound. nih.govmdpi.com

Signal Transducer and Activator of Transcription 3 (STAT3) is another important transcription factor involved in regulating inflammation, cell growth, and survival. nih.govresearchgate.net STAT3 activity is also subject to modulation through acetylation. nih.gov SIRT1 is known to deacetylate STAT3, leading to a negative regulation of its activity. nih.gov this compound, through its SIRT1-activating capacity, has been shown to reduce STAT3 acetylation, thereby modulating the expression of downstream inflammatory cytokines. nih.govnih.govresearchgate.net This regulation of STAT3 signaling by this compound further contributes to its anti-inflammatory and potential therapeutic effects. nih.govnih.gov

Summary of this compound's impact on NF-κB and STAT3 signaling:

Signaling PathwayKey Regulator AffectedEffect of this compound (via NAD+/SIRT1)Downstream OutcomeReference
NF-κBNF-κB p65 acetylationDecreasedInhibition of transcriptional activity, reduced inflammatory cytokine production nih.govmdpi.comdovepress.comresearchgate.netresearchgate.net
STAT3STAT3 acetylationReducedModulation of inflammatory cytokine expression nih.govnih.govresearchgate.net

These findings underscore the ability of this compound to modulate central inflammatory signaling pathways by influencing the NAD+/NADH ratio and activating SIRT1. nih.govmdpi.com

Other Enzyme and Protein Interactions of this compound

Beyond its well-documented interactions with quinone reductases, this compound and its derivatives have been implicated in modulating the activity of other enzymes and interacting with various proteins. While detailed mechanisms for all potential interactions are still under investigation, some studies suggest broader enzymatic influences. For instance, some naphthoquinones, including this compound analogs, have been shown to interfere with electron transport, potentially impacting enzymes involved in cellular respiration. researchgate.net One study on alpha-dunnione indicated it inhibited tumor cell respiration by interfering with electron transport between NADH and ubiquinone. researchgate.net However, this specific mechanism was noted to potentially offer poor selectivity between carcinoma and normal cells. researchgate.net this compound has also been studied in the context of modulating NAD+ levels, suggesting an interaction that influences the cellular redox state beyond direct quinone reduction. biomolther.org This NAD+-preserving potential has been proposed as a major action mechanism in some contexts. biomolther.org

Mechanisms of Selective Cytotoxicity in Target Cells

This compound and its derivatives have demonstrated selective cytotoxicity against various cancer cell lines. researchgate.net This selectivity is a key area of research aimed at developing this compound-based therapeutic agents. A primary mechanism contributing to this selective toxicity involves the generation of reactive oxygen species (ROS) through redox cycling. researchgate.netnih.gov this compound acts as a substrate for enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). researchgate.netnih.gov The two-electron reduction of this compound by NQO1 produces unstable hydroquinones. smolecule.com In aerobic conditions, these hydroquinones can rapidly reoxidize back to the original quinone, leading to a futile cycle that generates massive bursts of ROS, particularly superoxide radicals. nih.govsmolecule.com

Cancer cells often exhibit higher levels of NQO1 compared to normal cells, making them more susceptible to this NQO1-mediated ROS production and the resulting oxidative stress. researchgate.netnih.gov This differential enzyme expression contributes significantly to the observed selective cytotoxicity of this compound in cancer cells. researchgate.netnih.gov Studies using NQO1 inhibitors, such as dicoumarol, have confirmed that the antitumor activity and superoxide production induced by this compound and its analogues are mediated through NQO1-dependent redox cycling. nih.gov

Furthermore, the structural features of this compound derivatives, such as the furan (B31954) ring attached to the naphthoquinone scaffold and the lipophilic character of alkyl substituents, have been identified as important for enhancing their anticancer activity. researchgate.net Some derivatives, like dinaphtho[1,2b:2',3'-d]furan-7,12-dione, have shown mechanisms involving topoisomerase-I mediated DNA cleavage and inhibition of epidermal and vascular endothelial growth factor receptors, which contributed to higher selectivity for cytotoxicities. researchgate.net

Interaction with Quinone Reductase 2 (NQO2) for Specific Biological Activities

This compound also interacts with Quinone Reductase 2 (NQO2), another flavoenzyme structurally similar to NQO1. portlandpress.commdpi.com While NQO1 efficiently uses NAD(P)H as a reducing co-substrate, NQO2 is catalytically inefficient with NAD(P)H. portlandpress.com Instead, NQO2 can utilize other reducing agents and has been shown to be particularly effective in the reduction of ortho-quinones. nih.govportlandpress.com

The interaction of this compound and its derivatives with NQO2 has been explored, particularly in the context of their antimalarial properties. nih.gov this compound acts as a substrate for quinone reductases, and this activity may be associated with its effects against malaria parasites. nih.gov Similar to the NQO1 mechanism, the reduction of this compound by NQO2 can lead to the formation of reduced species that, in aerobic environments, undergo autoxidation, generating ROS. nih.gov

Studies have hypothesized that infected red blood cells, already stressed by the presence of the malaria parasite, might be more sensitive to the ROS bursts generated by NQO2-mediated reduction and subsequent reoxidation of this compound derivatives. nih.gov This indirect NQO2-dependent ROS production in compromised red blood cells could contribute to the antimalarial effects. nih.gov Research on this compound derivatives as NQO2 substrates has investigated their antiplasmodial properties and linked their activity to their ability to produce ROS after metabolism by autoxidation of their reduced forms. nih.gov

NQO2's interaction with various compounds, including natural products like this compound, highlights its potential role in mediating the effects of these substances, although its precise cellular function beyond quinone metabolism remains an area of active research. portlandpress.comnih.gov NQO2 has been identified as a target for a wide range of compounds, suggesting its involvement in various cellular processes and potential as a drug target. mdpi.comnih.gov

Structure Activity Relationship Sar Studies of Dunnione and Its Analogues

Impact of Structural Modifications on NQO1 Substrate Specificity and Catalytic Efficiency

Structural modifications to dunnione (B1670988) can significantly impact its interaction with the enzyme NQO1, affecting both the enzyme's substrate specificity and catalytic efficiency. NQO1 catalyzes the two-electron reduction of quinone-like compounds, a process that can prevent the formation of reactive oxygen species (ROS) by bypassing the one-electron reduction pathway that leads to semiquinones. researchgate.netbrighton.ac.uk

Studies involving synthetic ortho-quinone analogues of this compound have shown that these compounds can also serve as substrates for NQO1. nih.gov The efficiency of this two-electron reduction by NQO1 is known to be highly dependent on suitable pi-pi stacking interactions with the isoalloxazine ring of the FAD cofactor within the enzyme's active site. researchgate.net Modifications that alter the ability of the analogue to engage in these interactions or to properly position within the active site can therefore influence catalytic efficiency (kcat/Km). acs.org

For instance, deeper penetration into the active site of NQO1 and interactions with the hydrophobic pocket, along with C-H…pi interactions with residues like Phe178, have been shown to contribute to better catalytic efficiency and specificity towards NQO1 for this compound and its analogues. nih.gov Conversely, structural changes that hinder these favorable interactions would likely reduce the compound's efficiency as an NQO1 substrate.

Influence of Substituents on Biological Activities

The presence and position of specific chemical groups (substituents) on the this compound scaffold play a critical role in determining its biological activities, particularly those mediated or influenced by NQO1 interaction. nih.gov

Role of Methyl Group at the C-Ring in this compound Activity

Structure-activity relationship studies on this compound and its ortho-quinone analogues have indicated that the presence of a methyl group at the C-ring is favorable for biological activity. nih.gov While the precise mechanism by which this methyl group enhances activity can vary depending on the specific biological target, in the context of NQO1, the methyl group's contribution to hydrophobic interactions within the enzyme's active site can be significant. nih.govnih.gov Methyl groups can influence the compound's lipophilicity and shape, affecting its binding orientation and affinity within the protein pocket. nih.gov

Role of Methoxy (B1213986) Group at the A-Ring in this compound Activity

Research into the SAR of this compound analogues has also highlighted the importance of a methoxy group at the A-ring, suggesting it favors biological activity. nih.gov Methoxy groups can influence electronic distribution and engage in different types of interactions, such as hydrogen bonding or dipole-dipole interactions, with residues in the binding site. gla.ac.uk The interplay between the electronic and steric effects of the methoxy group at this position likely contributes to optimizing the analogue's fit and interaction with NQO1 or other relevant biological targets, thereby enhancing its activity. nih.gov

Computational Chemistry and Molecular Docking in this compound SAR Elucidation

Computational chemistry techniques, particularly molecular docking, are powerful tools used to complement experimental SAR studies and gain deeper insights into the molecular basis of this compound's interaction with target proteins like NQO1. nih.govsarjournal.com

Molecular docking simulations predict the preferred orientation and binding affinity of a ligand (like this compound or its analogues) within the active site of a protein. sarjournal.com By simulating the binding poses of different this compound analogues with NQO1, researchers can rationalize experimental findings regarding substrate specificity and catalytic efficiency. nih.govacs.org Docking studies can visualize the interactions between specific functional groups (such as the methyl and methoxy groups) and amino acid residues in the binding pocket, providing a structural explanation for observed differences in biological activity. nih.govchemmethod.comnih.gov

Pharmacological and Biological Research of Dunnione

Antimalarial Research of Dunnione (B1670988)

This compound, a 1,2-naphthoquinone natural product, has been the subject of investigation for its potential as an antimalarial agent. Research has focused on its activity against the primary human malaria parasite, Plasmodium falciparum, both in laboratory settings and in animal models.

In vitro Antiplasmodial Activity against Plasmodium falciparum

This compound has demonstrated notable activity against Plasmodium falciparum in vitro. Studies have evaluated its efficacy against both chloroquine-sensitive and chloroquine-resistant strains of the parasite.

The inhibitory concentration 50 (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions. In the context of antimalarial research, it represents the concentration of a drug that is required for 50% inhibition of parasite growth.

Simple derivatives of this compound have also been synthesized and evaluated for their antiplasmodial activity. Certain derivatives displayed potent activity, with IC50 values ranging from 0.58 to 0.845 µM against the FcB1 clone of P. falciparum. researchgate.net

CompoundP. falciparum StrainIC50 (µM)
This compound Derivative 44aFcB10.58
This compound Derivative 44bFcB10.75
This compound Derivative 44cFcB10.845

In vivo Efficacy in Murine Malaria Models

Murine models of malaria are crucial tools in drug discovery, providing a platform to assess the therapeutic efficacy of potential antimalarial compounds in a living organism. mdpi.comnih.gov These models allow for the evaluation of a compound's performance in a more complex biological system than is possible with in vitro assays. mdpi.com Specific mouse strains are infected with rodent Plasmodium species, and the effectiveness of the test compound in reducing or clearing the parasitic infection is monitored. mdpi.com While the search results confirm the use of murine models for antimalarial drug testing, specific data on the in vivo efficacy of this compound in these models is not detailed in the provided snippets. mdpi.comnih.govsemanticscholar.orgplos.orgpreprints.org

Role of ROS Generation in Antimalarial Action of this compound

The antimalarial activity of many quinone-containing compounds is linked to their ability to generate reactive oxygen species (ROS). nih.govencyclopedia.pubnih.gov ROS are chemically reactive molecules containing oxygen that can cause significant damage to parasite macromolecules, including proteins, lipids, and nucleic acids, ultimately leading to parasite death. nih.govencyclopedia.pubmdpi.com

This compound is known to act as a substrate for quinone-reductases, which may be associated with its antimalarial properties. researchgate.net This interaction can lead to a redox cycling process, resulting in the production of superoxide (B77818) radicals and other ROS. The high production of ROS can overwhelm the parasite's antioxidant defense mechanisms, leading to oxidative stress and cell death. nih.govnih.govmdpi.com The pharmacological activity of several important antimalarials, such as quinolines and atovaquone, is mediated by the overproduction of ROS. nih.govencyclopedia.pub

Anticancer Research of this compound

In addition to its antimalarial properties, this compound has been investigated for its potential as an anticancer agent. Research in this area has primarily focused on its cytotoxic effects on various cancer cell lines and the underlying mechanisms of cell death.

Cytotoxic Effects on Various Cancer Cell Lines

This compound and its derivatives have been evaluated for their ability to kill cancer cells in vitro. The cytotoxic potential of a compound is often assessed by determining its IC50 value against a panel of cancer cell lines.

Quinone-based compounds, in general, have shown significant cytotoxic potential. mdpi.comresearchgate.net For instance, 1,4-naphthoquinone has demonstrated a broad spectrum of antitumor activity. mdpi.com

CompoundCancer Cell LineIC50 (µM)
ABQ-3HCT-116 (Colon)2.00 (GI50)
ABQ-3MCF-7 (Breast)2.35 (GI50)
Chalcone 12MCF-7 (Breast)4.19
Chalcone 13MCF-7 (Breast)3.30
Chalcone 12ZR-75-1 (Breast)9.40
Chalcone 13ZR-75-1 (Breast)8.75
Chalcone 12MDA-MB-231 (Breast)6.12
Chalcone 13MDA-MB-231 (Breast)18.10

*GI50 refers to the concentration causing 50% growth inhibition.

Mechanisms of Apoptosis Induction in Cancer Cells by this compound

Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. cancernetwork.comyoutube.com A hallmark of many cancers is the evasion of apoptosis, which allows for uncontrolled cell proliferation. cancernetwork.comyoutube.com Therefore, compounds that can induce apoptosis in cancer cells are of significant therapeutic interest. cancernetwork.comnih.govnih.gov

The induction of apoptosis by anticancer compounds can be a predictor of their in vivo efficacy. nih.gov Research has shown that some quinone compounds induce apoptosis in human cancer cell cultures. researchgate.net This process is often associated with the activation of caspases, a family of protease enzymes that play an essential role in the execution phase of apoptosis. cancernetwork.com

In some cases, the induction of apoptosis is linked to the generation of ROS. researchgate.net For example, vernodalin, another natural product, was found to increase ROS production in breast cancer cells, leading to a reduction in mitochondrial membrane potential and the release of cytochrome c, which in turn triggers the activation of the caspase cascade and ultimately, cell death. plos.org While the specific mechanisms for this compound are not fully detailed in the provided search results, the pro-oxidant nature of quinones suggests a potential role for ROS in its apoptotic-inducing activity.

Therapeutic Mechanisms in Cancer (e.g., NQO1-mediated ROS, Topoisomerase Inhibition)

This compound's potential as an anticancer agent is being explored through various mechanisms, primarily centered on its interaction with cellular enzymes that regulate redox cycles and DNA integrity.

NQO1-Mediated Reactive Oxygen Species (ROS) Generation

A key area of investigation is this compound's role as a substrate for NAD(P)H: quinone oxidoreductase 1 (NQO1). NQO1 is a cytosolic enzyme often found at elevated levels in cancer cells compared to healthy tissues. This enzyme typically protects cells from oxidative stress. However, it can also bioactivate certain quinones, like this compound, through a two-electron reduction. This process can lead to a futile redox cycle, consuming cellular antioxidants and generating excessive amounts of reactive oxygen species (ROS). The resulting state of severe oxidative stress can overwhelm the cancer cell's defense mechanisms, leading to DNA damage and ultimately, programmed cell death (apoptosis). This selective toxicity in NQO1-overexpressing cells makes this compound an attractive candidate for targeted cancer therapy.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription mdpi.combiomedpharmajournal.org. Inhibitors of these enzymes are a cornerstone of many chemotherapy regimens mdpi.commdpi.com. They function by stabilizing the transient complex formed between the topoisomerase enzyme and DNA, which prevents the re-ligation of DNA strands biomedpharmajournal.orgnih.gov. This action leads to the accumulation of single or double-strand DNA breaks, which disrupts DNA replication and triggers cell death biomedpharmajournal.org. While topoisomerase inhibition is a well-established anticancer mechanism, and various compounds like daunomycin and camptothecin are known inhibitors, research specifically linking this compound to this mechanism of action is not prominent in existing scientific literature nih.govnih.gov.

Antibody-Drug Conjugate (ADC) Strategies Utilizing this compound Derivatives

Antibody-drug conjugates (ADCs) represent a cutting-edge class of cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells mdpi.com. An ADC consists of three main components: a monoclonal antibody that selectively binds to an antigen overexpressed on cancer cells, a highly toxic payload drug, and a chemical linker that connects the two mdpi.com. Upon binding to the target cell, the ADC is internalized, and the payload is released, exerting its cell-killing effect while minimizing exposure to healthy tissues nih.gov.

The effectiveness of an ADC is heavily dependent on the potency of its payload. Payloads are often molecules that are too toxic for systemic administration but are highly effective when delivered in a targeted manner nih.govnih.gov. Given this compound's potential for NQO1-mediated cytotoxicity, its derivatives could theoretically serve as payloads in ADC constructs. However, the development and investigation of ADCs utilizing this compound or its derivatives as the cytotoxic payload have not been specifically reported in the available scientific research.

Anti-inflammatory and Immunomodulatory Research of this compound

This compound has demonstrated significant anti-inflammatory and immunomodulatory properties, primarily through its influence on cellular metabolism and signaling pathways involved in inflammation.

Research has shown that this compound possesses anti-inflammatory capabilities stemming from its interaction with the NQO1 enzyme. This interaction alters the intracellular ratio of NAD+ to NADH, which in turn influences downstream signaling pathways. A key outcome of this metabolic shift is the inhibition of the transcription factor NF-κB. NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. By inhibiting NF-κB, this compound can effectively suppress the broader inflammatory cascade.

This compound's anti-inflammatory action extends to the modulation of specific cytokines that are pivotal in chronic inflammatory and autoimmune conditions. Cytokines are signaling proteins that mediate communication between immune cells. The IL-23/Th17 axis, which involves interleukin-23 (IL-23), interleukin-17 (IL-17), and interleukin-22 (IL-22), is a critical pathway in the pathogenesis of diseases like psoriasis. Studies have demonstrated that treatment with this compound leads to a significant reduction in the levels of these key pro-inflammatory cytokines in affected tissues. This modulation helps to dampen the immune response and alleviate inflammation.

Table 1: Effect of this compound on Inflammatory Cytokines in Psoriasis-like Dermatitis Model
CytokineRole in PsoriasisObserved Effect of this compound
Interleukin-17 (IL-17)Promotes inflammation, neutrophil recruitment, and keratinocyte proliferation.Decreased levels in skin lesions.
Interleukin-22 (IL-22)Induces keratinocyte hyperproliferation (acanthosis) and epidermal thickening.Decreased levels in skin lesions.
Interleukin-23 (IL-23)Promotes the development and maintenance of Th17 cells, which produce IL-17 and IL-22.Decreased levels in skin lesions.

The therapeutic potential of this compound's anti-inflammatory properties has been specifically demonstrated in mouse models of psoriasis-like dermatitis induced by imiquimod (IMQ). In these models, topical application of IMQ creates skin inflammation that mimics human psoriasis, characterized by epidermal hyperplasia (thickening of the skin) and infiltration of inflammatory cells. Treatment with this compound was found to significantly ameliorate these conditions.

The mechanism involves this compound's ability to increase the NAD+/NADH ratio via NQO1, which restores the activity of the NAD+-dependent deacetylase SIRT1. Enhanced SIRT1 activity leads to reduced acetylation of the STAT3 protein, a key transcription factor in the IL-23/Th17 pathway. This modulation ultimately suppresses the expression of psoriasis-promoting cytokines like IL-17 and IL-22, leading to an improvement in the skin lesions.

Antimicrobial and Antifungal Research of this compound

The investigation into this compound's properties extends to its potential as an antimicrobial and antifungal agent. This compound is a type of naphthoquinone, a class of compounds known for a range of biological activities.

Research into derivatives of this compound has confirmed its activity against malaria parasites. A study exploring these derivatives found them to have weak to moderate antiplasmodial properties both in vitro and in vivo nih.gov. This finding establishes a basis for this compound's antimicrobial potential, specifically as an antimalarial agent nih.gov.

While direct, broad-spectrum studies on this compound against common bacteria and fungi are limited in the available literature, the activity of related quinone compounds is well-documented. Other 1,4-naphthoquinone derivatives have shown significant antifungal potential against a variety of fungi relevant to human health, including Candida species and dermatophytes researchgate.net. Similarly, flavonoids and benzoquinones, which share structural motifs or mechanisms of action with naphthoquinones, are known to possess antibacterial and antifungal properties mdpi.commdpi.com. These findings suggest that this compound itself is a plausible candidate for future research into broader antimicrobial and antifungal applications.

Activity against Bacterial Species (e.g., Staphylococcus aureus, Staphylococcus epidermidis)

Detailed research specifically investigating the antibacterial activity of this compound against Staphylococcus aureus and Staphylococcus epidermidis, including specific metrics such as Minimum Inhibitory Concentration (MIC) values, is not extensively available in the public scientific literature. While the broader class of naphthoquinones, to which this compound belongs, is known for antimicrobial properties, specific data for this compound against these particular bacterial species remains an area for further investigation.

Fungicidal and Fungistatic Activities of this compound

This compound has been identified as a natural product with notable fungicidal and fungistatic properties. Research indicates that this compound's primary mechanism of antifungal action involves the initiation of redox cycling. This process disrupts the normal cellular redox state of the fungi, leading to cellular stress and inhibition of growth or cell death. Studies have demonstrated that this compound, when combined with other phenolic compounds like gallic acid, exhibits potent fungistatic and fungicidal effects against a variety of plant pathogens. smolecule.comscience.govcolab.ws

Broad Spectrum of Antifungal Activity

Research has established that this compound possesses an unusually broad spectrum of antifungal activity. nih.govresearchgate.net Its efficacy has been demonstrated against a range of fungal species. A 2003 study reported its in vitro and in vivo preventative activities were comparable to established fungicides. nih.gov A patent for its use as a fungicidal agent detailed its activity against several fungal isolates.

The table below summarizes the observed antifungal activity of this compound against various fungal species as reported in a patent filing.

Fungal SpeciesType of IsolateObserved Activity (ED₅₀ µg/ml)
Neurospora crassaWild-type3.0
Neurospora crassaAm 132a2
Botrytis cinereaDicarboximide & Benzimidazole Resistant> 20
Botrytis cinereaDicarboximide & Benzimidazole Susceptible> 20
Fusarium graminearumBenzimidazole Resistant20
Pseudocercosporella herpotrichoidesBenzimidazole Resistant17
Aspergillus nigerNot SpecifiedActive
Pyricularia oryzaeNot SpecifiedActive
Rhizoctonia solaniNot SpecifiedActive

Chemoprotective and Organoprotective Research of this compound

Attenuation of Cisplatin-Induced Nephrotoxicity

This compound has been investigated for its potential to protect the kidneys from damage induced by the chemotherapeutic agent cisplatin (B142131). Research in rat models has shown that this compound can mitigate cisplatin-induced nephrotoxicity. nih.gov The protective mechanism is linked to its role as a stimulator of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that plays a role in cellular protection against oxidative stress. nih.gov

In a study on rats with cisplatin-induced kidney damage, oral administration of this compound was found to repress inflammation, as indicated by decreased levels of TNF-α and IL-1β in the kidneys. nih.gov It also counteracted oxidative stress by reducing malondialdehyde (MDA) levels and increasing glutathione (GSH) levels, as well as enhancing the activities of superoxide dismutase (SOD) and catalase (CAT). nih.gov Furthermore, this compound treatment improved kidney function, as evidenced by decreased serum urea and creatinine, and reduced urinary markers of kidney injury. nih.gov Histopathological analysis showed that this compound improved renal tissue deterioration and reduced apoptosis indicators like caspase-3 activity. nih.gov

Table: Effects of this compound on Renal Function and Oxidative Stress Markers in Cisplatin-Treated Rats

ParameterCisplatin Only GroupCisplatin + this compound (10 mg/kg)Cisplatin + this compound (20 mg/kg)
Serum UreaIncreasedSignificantly DecreasedSignificantly Decreased
Serum CreatinineIncreasedSignificantly DecreasedSignificantly Decreased
Kidney MDA LevelIncreasedSignificantly DecreasedSignificantly Decreased
Kidney GSH LevelDecreasedSignificantly IncreasedSignificantly Increased
Kidney SOD ActivityDecreasedSignificantly IncreasedSignificantly Increased
Kidney CAT ActivityDecreasedSignificantly IncreasedSignificantly Increased

This table is a representation of findings reported in scientific literature. nih.gov

Amelioration of Cisplatin-Induced Ototoxicity

Cisplatin treatment is often associated with ototoxicity, or hearing loss. This compound has been shown to ameliorate this side effect by modulating NAD+ metabolism. nih.gov The mechanism involves this compound's ability to target intracellular NQO1, leading to an induction of cellular NAD+ levels. This, in turn, helps to prevent the toxic effects of cisplatin on the cochlea. nih.gov Research has demonstrated that cisplatin-induced ototoxicity is linked to a reduction in intracellular NAD+ levels, which suppresses the activity of sirtuin-1 (SIRT1). This compound helps to counteract this by regulating poly(ADP-ribose) polymerase-1 (PARP-1) and SIRT1 activity. nih.gov These findings suggest that pharmacological modulation of cellular NAD+ levels with agents like this compound could be a promising therapeutic strategy to protect against cisplatin-induced hearing loss. nih.gov

Protection against Cisplatin-Induced Small Intestinal Damage

Similar to its effects on the kidneys and inner ear, this compound has demonstrated a protective role against damage to the small intestine caused by cisplatin. nih.govresearchgate.net Cisplatin can induce apoptosis in the epithelial cells of the small intestine, leading to significant damage. nih.gov The protective mechanism of this compound in the gut also involves the modulation of NAD+ metabolism. nih.gov

By acting as a substrate for the NQO1 enzyme, this compound increases intracellular NAD+ levels. This helps to prevent the cisplatin-induced depletion of NAD+ that is associated with the hyper-activation of PARP-1. nih.gov The restoration of NAD+ levels helps to maintain the activity of SIRT1, which in turn modulates the activity of nuclear factor (NF)-κB, a key regulator of inflammation. nih.gov In mouse models, this compound treatment prevented the cisplatin-induced reduction in body weight and ameliorated histopathological damage to the small intestine, such as the shortening of intestinal villi. researchgate.net

Table: Histopathological Observations of Cisplatin-Induced Small Intestinal Damage and the Effect of this compound in Mice

Treatment GroupVillus StructureCrypt NumberInflammatory Cell Infiltration
ControlNormal, intact villiNormalMinimal
Cisplatin OnlySevere villus atrophy, blunting, and fusionSignificantly ReducedIncreased
Cisplatin + this compoundMarkedly improved villus structureSignificantly Increased compared to Cisplatin groupReduced
This compound OnlyNormal, intact villiNormalMinimal

This table summarizes findings from histopathological examinations reported in research studies. researchgate.net

Modulation of Oxidative Stress and Associated Cellular Damage

This compound, a natural product isolated from Streptocarpus dunnii, has been identified as a significant modulator of oxidative stress, primarily through its interaction with NAD(P)H: quinone oxidoreductase 1 (NQO1). wikipedia.org this compound acts as a potent substrate for the NQO1 enzyme, a key player in cellular redox cycling. wikipedia.orgsciencedaily.com This interaction leads to the generation of reactive oxygen species (ROS), such as the superoxide radical (O₂⁻), through a redox cycling mechanism. wikipedia.orgnih.gov The production of ROS contributes to an oxidative burst that can be fatal to pathogens, which is a mechanism associated with this compound's antimalarial properties. nih.gov

The relationship between this compound and NQO1 is crucial for cellular NAD+ metabolism. sciencedaily.com Research has shown that in cisplatin-induced intestinal damage, where oxidative stress is a key factor, there is a significant depletion of NAD+ linked to the hyper-activation of poly(ADP-ribose) polymerase-1 (PARP-1). sciencedaily.com The use of this compound as an NQO1 substrate leads to an increase in intracellular NAD+ levels. sciencedaily.com This modulation helps prevent cellular damage by influencing the activity of NAD+-dependent enzymes like PARP-1 and sirtuin1 (SIRT1), which are critical for maintaining cellular homeostasis and responding to DNA damage. sciencedaily.com By increasing NAD+ levels, this compound can prevent the downstream effects of its depletion, thereby protecting against cellular damage induced by oxidative stress. sciencedaily.com

Effects on Pancreatic Damage and Acute Pancreatitis Models

Oxidative stress is a critical factor in the pathogenesis of acute pancreatitis (AP), where an imbalance between ROS and antioxidants activates inflammatory pathways. oregonstate.edu Research has demonstrated that this compound can ameliorate the severity of acute pancreatitis in animal models. Its therapeutic effect is linked to its ability to regulate the activity of NADPH oxidase (NOX), a major enzyme responsible for ROS production in the pancreas during pancreatitis. oregonstate.edu

In caerulein-induced acute pancreatitis models, this compound administration has been shown to inhibit NOX activity and subsequent ROS production. This inhibition has a direct impact on the inflammatory cascade. Specifically, this compound treatment significantly reduces the expression of pro-inflammatory cytokines and chemokines that are hallmarks of acute pancreatitis. For instance, it lowers the pancreatic mRNA levels of Interleukin-1β (IL-1β) and Monocyte Chemoattractant Protein-1 (MCP-1). Furthermore, this compound decreases the secretion of IL-1β from pancreatic acinar cells stimulated with caerulein.

The mechanism for this anti-inflammatory effect involves the inhibition of the Jak2 signaling pathway. oregonstate.edu this compound has been observed to inhibit the caerulein-induced phosphorylation of Jak2 in pancreatic acinar cells, which in turn downregulates the expression of NOX. oregonstate.edu By decreasing NOX-induced ROS production and modulating key inflammatory mediators, this compound demonstrates a protective effect against pancreatic tissue damage in acute pancreatitis.

Interactive Data Table: Effects of this compound in Caerulein-Induced Acute Pancreatitis Model

Parameter MeasuredTreatment GroupResultCitation
Pancreatic IL-1β mRNA LevelsCaerulein + this compoundSignificantly reduced compared to caerulein alone
Serum IL-1β Protein LevelsCaerulein + this compoundSignificantly reduced compared to caerulein alone
IL-1β Secretion (Pancreatic Acinar Cells)Caerulein + this compoundSignificantly reduced compared to caerulein alone
Pancreatic MCP-1 mRNA LevelsCaerulein + this compoundSignificantly reduced compared to caerulein alone
NADPH Oxidase (NOX) ActivityCaerulein + this compoundSignificantly inhibited
Jak2 Phosphorylation (Pancreatic Acinar Cells)Caerulein + this compoundInhibited oregonstate.edu

Allelopathic Properties and Plant Growth Regulation Research of this compound

Following a comprehensive search of scientific literature, no specific data or research findings were available regarding the allelopathic properties of this compound or its effects on plant systems as outlined in the requested subsections. The existing research primarily focuses on its pharmacological and biological effects in animal and cellular models. Therefore, the following sections could not be addressed:

Toxicological Considerations and Mechanistic Toxicology of Dunnione

Mechanisms of Reactive Oxygen Species (ROS)-Mediated Toxicity

Dunnione (B1670988) is known to exert its effects through redox cycling and the production of ROS. researchgate.netresearchgate.net ROS are highly reactive molecules that can cause oxidative stress, leading to cellular damage and dysfunction. This compound acts as a substrate for enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which can enhance ROS production. caymanchem.comsmolecule.comnih.gov This redox cycling is considered crucial for its biological activity, particularly in inducing oxidative stress in target cells. smolecule.com For instance, in the context of acute pancreatitis, this compound treatment significantly reduced the cellular NADPH/NADP+ ratio and NOX activity through the enzymatic action of NQO1, leading to a decrease in total ROS production and expressions of mRNA and protein for NOX subunits. researchgate.net This suggests a role for this compound in modulating ROS production pathways. The generation of ROS is a significant mechanism underlying the toxicity of various substances, including nanomaterials, which can induce oxidative stress, DNA damage, and apoptosis. nih.gov

Concentration-Dependent Biphasic Effects of this compound

Studies have indicated that this compound can exhibit concentration-dependent biphasic effects. researchgate.netresearchgate.net This means that different concentrations of the compound can elicit opposing biological responses. For example, in radish seed germination experiments, low concentrations of (±)-dunnione (25 μg) delayed germination, suggesting an antioxidant effect that reduced ROS production. researchgate.netresearchgate.net In contrast, higher concentrations (125 μg) caused longer delays and were considered pro-oxidant, creating oxidative stress. researchgate.netresearchgate.net This biphasic behavior, where low doses may have one effect (e.g., antioxidant or growth promotion) and high doses have an opposite effect (e.g., pro-oxidant or toxicity), is a known phenomenon for various phytochemicals and can be dependent on the specific endpoint being measured. mdpi.comarapc.com The observed biphasic effects on seeds suggest a delicate balance in how this compound interacts with cellular processes depending on its concentration. researchgate.net

Balancing Growth Benefits and Toxicity in Quinone Synthesis

Quinones, as a class of compounds that includes this compound, play essential roles in maintaining redox balance and energy conservation in biological systems. biorxiv.orgresearchgate.netmdpi.com However, at high concentrations, quinones can induce oxidative stress and hinder cell growth, acting as a "double-edged sword". biorxiv.orgresearchgate.netmdpi.com Research into the synthesis of quinone precursors, such as 1,4-dihydroxy-2-naphthoic acid (DHNA), has revealed regulatory mechanisms that balance the growth benefits and potential toxicity of these compounds. biorxiv.orgresearchgate.net In microbes, for instance, the synthesis of DHNA is regulated by genetic, enzymatic, and metabolic mechanisms to ensure a sufficient but not excessive level, thereby providing growth benefits while mitigating cytotoxicity. biorxiv.orgresearchgate.net This suggests that the biological systems producing or interacting with quinones like this compound have evolved mechanisms to manage their inherent potential for both beneficial effects and toxicity.

Potential for Systemic Toxicity of Highly Active Analogues

Ortho-quinones, including this compound and its analogues, have shown potential as anticancer agents, but their redox-cycling behavior can lead to general systemic toxicity, which has limited their clinical development. researchgate.net Highly active analogues of this compound, members of the naphthoquinone family, have been found to exhibit potent cytotoxicity against various cancer cell lines. researchgate.netrsc.orgolemiss.edu While some studies on this compound compounds, such as MB12662 (a synthetic this compound compound), have shown protective effects against the systemic toxicities induced by chemotherapy agents like cisplatin (B142131) in animal models, including improvements in intestinal injury, immune system atrophy, and hematopoietic toxicity, the potential for systemic toxicity with highly active this compound analogues remains a significant consideration in their development and application. biomolther.orgnih.govresearchgate.netbvsalud.org Strategies are being explored to mask the redox activity of ortho-quinones through derivatization to reduce systemic toxicity while allowing for targeted release of the active compound within cells. researchgate.net

Future Directions and Translational Research Perspectives for Dunnione

Further Elucidation of Complex Molecular Mechanisms of Dunnione (B1670988) Action

A critical area for future research involves a more detailed understanding of how this compound interacts at the molecular level. While its structure suggests potential antioxidant activity due to the quinone moiety, and some studies indicate it may suppress inflammatory responses, the precise mechanisms remain unclear. smolecule.com Research suggests this compound acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), enhancing the production of reactive oxygen species (ROS) through redox cycling, which is linked to its biological activity, particularly in inducing oxidative stress in target cells. smolecule.com this compound's interaction with NQO1 can increase cellular NAD+ levels by accelerating the oxidation of NADH to NAD+. mdpi.comresearchgate.netsemanticscholar.orgnih.govdovepress.com This increase in NAD+ can activate NAD+-dependent enzymes like sirtuins (SIRTs), which are involved in various biological processes. mdpi.comresearchgate.netnih.gov For instance, this compound has been shown to restore reduced SIRT1 activity, leading to the deacetylation of NF-κB and reduced NF-κB activity, ultimately decreasing tissue factor expression and activity in breast cancer-associated lung thrombosis in vivo. mdpi.com It has also been observed to alleviate histone acetylation by increasing SIRT1 expression, which reduces cancer-induced NETosis. mdpi.com Further research is needed to comprehensively map the signaling pathways and molecular targets influenced by this compound and its metabolites. Understanding these intricate interactions will be crucial for predicting its effects in various physiological and pathological conditions and for designing more potent and selective analogues.

Advanced in vivo Efficacy and Comprehensive Safety Studies of this compound

While some initial studies have explored the effects of this compound in laboratory settings and animal models, extensive in vivo research is essential to evaluate its efficacy and safety. smolecule.com Studies conducted on isolated cells or in laboratory animals cannot be directly translated to humans. smolecule.com Future research must include comprehensive in vivo efficacy studies in relevant disease models to confirm the promising activities observed in preliminary investigations. For example, studies have shown this compound's potential in ameliorating conditions like acute pancreatitis, cisplatin-induced tissue injury, adriamycin-induced cardiac dysfunction, and psoriasis-like dermatitis in mice, often linked to its ability to increase cellular NAD+ levels via NQO1. mdpi.comresearchgate.netsemanticscholar.orgnih.govdovepress.com Further research is needed to fully assess the therapeutic potential in these and other conditions. Simultaneously, comprehensive safety studies are crucial to determine potential toxicity profiles, optimal dosing strategies, and pharmacokinetic properties in living organisms. smolecule.com Clinical trials are ultimately essential to assess the safety and effectiveness of this compound in humans. smolecule.com

Development of Novel Therapeutic Strategies and Lead Compounds Based on this compound

This compound's promising biological activities make it a potential lead compound for the development of new therapeutic agents, particularly in areas like antimalarial and anticancer drugs. smolecule.comwright.edu Developing novel therapeutic strategies based on this compound involves several key approaches.

Optimization of this compound Analogues for Enhanced Efficacy and Reduced Adverse Effects

Modifying the chemical structure of this compound can lead to the creation of analogues with improved pharmacological properties. Structure-activity relationship (SAR) studies are vital in identifying the structural features responsible for specific biological activities and potential toxicity. For instance, studies on this compound and its ortho-quinone analogues have shown that the presence of a methyl group at the C ring and a methoxy (B1213986) group at the A ring favored biological activity as substrates for NQO1. nih.gov Docking studies further supported these findings, suggesting that deeper location in the NQO1 active site and specific interactions contributed to better catalytic efficiency. nih.gov Future research should focus on synthesizing and evaluating a diverse range of this compound analogues to enhance their efficacy against specific targets, improve their pharmacokinetic profiles, and minimize potential off-target effects and toxicity. nih.govglpbio.com

Exploration of Targeted Drug Delivery Systems (e.g., ADCs) for this compound Derivatives

To improve the selectivity and reduce systemic toxicity of this compound and its derivatives, exploring targeted drug delivery systems is a crucial future direction. Antibody-Drug Conjugates (ADCs) represent a promising strategy, where cytotoxic compounds are linked to antibodies that specifically target antigens on diseased cells, such as cancer cells. biotech-spain.comfrontiersin.orgresearchgate.net This approach allows for the targeted delivery of the therapeutic agent to the site of action, potentially increasing efficacy and reducing exposure to healthy tissues. Research has shown the potential of conjugating ortho-quinone-type cytotoxic drugs, including derivatives of this compound, to therapeutic antibodies for targeted delivery to tumor tissues. biotech-spain.com This strategy has demonstrated in vivo efficacy against certain cancer models. biotech-spain.com Future work should focus on developing stable and effective ADCs utilizing potent this compound derivatives, optimizing the linker technology, and evaluating their efficacy and safety in relevant disease models.

Exploration of New Biological Applications for this compound

Beyond its initially identified activities, this compound may possess other beneficial biological properties that warrant investigation. Its role as an NQO1 substrate and its ability to modulate NAD+ levels suggest potential applications in conditions related to oxidative stress, inflammation, and metabolic dysfunction. mdpi.comresearchgate.netsemanticscholar.orgnih.govdovepress.com For example, this compound has shown protective effects in models of cisplatin-induced tissue injury and psoriasis-like dermatitis, linked to its impact on NAD+ metabolism and related pathways. mdpi.comresearchgate.netsemanticscholar.orgnih.govdovepress.com Further research could explore its potential in neurodegenerative diseases, cardiovascular disorders, and other conditions where oxidative stress, inflammation, or NAD+ dysregulation play a significant role. mdpi.comresearchgate.netsemanticscholar.orgnih.govdovepress.com Exploring its effects on different cell types and signaling pathways will help uncover novel therapeutic opportunities. smolecule.com

Integration of Computational and in silico Approaches in this compound-Based Drug Design

Computational methods and in silico approaches are powerful tools that can significantly accelerate the drug discovery and design process for this compound and its analogues. researchgate.netbioascent.comjpionline.orgresearchgate.netuantwerpen.be Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be used to predict the binding affinity of this compound and its derivatives to target proteins, understand their interactions at the atomic level, and identify key structural features influencing their activity. jpionline.orguantwerpen.be In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can help filter potential candidates based on their predicted pharmacokinetic and toxicity profiles, reducing the need for extensive experimental testing. researchgate.net Integrating these computational approaches with experimental studies can streamline the identification of promising this compound analogues, optimize their structures for desired properties, and provide insights into their potential mechanisms of action, thereby guiding the development of novel this compound-based therapeutics. researchgate.netbioascent.comjpionline.orgresearchgate.netuantwerpen.be

Q & A

Q. What are the primary biochemical mechanisms through which Dunnione exerts its anti-inflammatory effects in psoriasis models?

this compound modulates the NAD+/NADH ratio by acting as a substrate for NAD(P)H quinone oxidoreductase 1 (NQO1), enhancing SIRT1 deacetylase activity. This reduces acetylation of NF-κB p65 and STAT3, suppressing pro-inflammatory cytokines (e.g., IL-17A, IL-22, IL-23) . Key methodologies include:

  • Quantitative RT-PCR to measure cytokine mRNA levels.
  • Western blotting to assess acetylation status of NF-κB and STAT2.
  • ELISA to quantify protein levels of cytokines in tissue homogenates.

Q. What experimental models are commonly used to study this compound’s effects on inflammatory pathways?

The IMQ-induced psoriasis mouse model is widely employed, where this compound’s efficacy is evaluated through:

  • Psoriasis Area Severity Index (PASI) scoring for macroscopic inflammation.
  • Histopathological analysis (e.g., epidermal thickness, immune cell infiltration).
  • Knockout models (e.g., NQO1−/− or SIRT1−/− mice) to validate pathway specificity .

Q. How is this compound administered in preclinical studies, and what dosing considerations are critical?

this compound is typically administered topically or orally in murine models. Key considerations include:

  • Dose optimization to balance efficacy and toxicity (e.g., 20–40 mg/kg/day in oral studies).
  • Vehicle selection (e.g., carboxymethylcellulose for solubility).
  • Timing of administration relative to disease induction (e.g., pre-treatment vs. therapeutic intervention) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dependency on SIRT1 across different experimental models?

Discrepancies arise in SIRT1−/− models, where this compound fails to ameliorate IMQ-induced inflammation, suggesting SIRT1-dependent mechanisms in wild-type mice . To address this:

  • Conduct comparative studies using tissue-specific SIRT1 knockouts .
  • Employ HPLC to quantify NAD+ levels in SIRT1−/− vs. wild-type tissues.
  • Use pharmacological inhibitors (e.g., EX527 for SIRT1) to isolate pathway contributions.

Q. What methodological strategies are recommended to analyze this compound’s impact on PARP-1 overactivation in inflammatory diseases?

PARP-1 overactivation depletes NAD+, exacerbating inflammation. Methodological approaches include:

  • PARP activity assays (e.g., colorimetric kits) to measure enzymatic activity.
  • NAD+/NADH quantification via enzymatic cycling assays.
  • Co-treatment studies with PARP inhibitors (e.g., Olaparib) to validate this compound’s NAD+-sparing effects .

Q. How can researchers design experiments to assess this compound’s synergistic effects with existing therapies for psoriasis?

A factorial experimental design is recommended:

  • Group 1 : IMQ + this compound.
  • Group 2 : IMQ + Standard therapy (e.g., anti-IL-23 antibody).
  • Group 3 : IMQ + this compound + Standard therapy.
  • Outcome measures : Cytokine multiplex assays, RNA sequencing for pathway analysis, and longitudinal histopathology .

Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships in preclinical data?

  • Non-linear regression (e.g., log-dose vs. response curves) to determine EC50 values.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Mixed-effects models to account for longitudinal data variability .

Data Contradiction and Validation

Q. How should researchers address variability in this compound’s efficacy across different murine strains?

Variability may stem from genetic differences in NQO1 expression or immune responses. Mitigation strategies:

  • Strain validation : Compare C57BL/6, BALB/c, and NOD-scid mice.
  • Biomarker profiling : Baseline NAD+ levels and NQO1 activity pre-treatment.
  • Meta-analysis of existing datasets to identify strain-specific trends .

Q. What controls are essential when evaluating this compound’s off-target effects in cytokine assays?

  • Vehicle controls to rule out solvent-mediated artifacts.
  • Positive controls (e.g., recombinant cytokines) for assay validation.
  • Negative controls (e.g., NQO1−/− mice) to confirm on-target activity .

Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound studies?

  • Open-access protocols : Share detailed methods for IMQ model induction and this compound preparation.
  • Blinded analysis : Separate personnel for drug administration and data collection.
  • Data transparency : Publish raw qPCR Ct values, Western blot uncropped images, and statistical code .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.